molecular formula C6H13ClN2 B1378770 2-Cyclopropylpropanimidamide hydrochloride CAS No. 1461708-47-3

2-Cyclopropylpropanimidamide hydrochloride

Cat. No.: B1378770
CAS No.: 1461708-47-3
M. Wt: 148.63 g/mol
InChI Key: ALPYNTUVLNRURS-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

2-Cyclopropylpropanimidamide hydrochloride (C₆H₁₃ClN₂) features a bicyclic framework comprising a cyclopropane ring fused to a propanimidamide backbone, with a hydrochloride counterion stabilizing the amidine moiety. The molecular structure, derived from its SMILES notation (CC(C₁CC₁)C(=N)N.Cl), reveals a central carbon atom bonded to a cyclopropyl group (C₁CC₁), a methyl group, and an amidine group (=N–NH₂), which is protonated and associated with a chloride ion. The cyclopropane ring introduces significant steric strain due to its 60° bond angles, while the amidine group adopts a planar configuration stabilized by resonance between the nitrogen lone pairs and the C=N double bond.

X-ray crystallographic data for this compound remain unreported in the provided literature. However, analogous amidine-hydrochloride salts exhibit monoclinic crystal systems with P2₁/c space groups, where chloride ions occupy lattice voids and engage in hydrogen bonding with NH₂⁺ groups. Computational models predict similar packing behavior for this compound, with intermolecular N–H···Cl interactions dominating the solid-state architecture.

Table 1: Key molecular descriptors of this compound

Property Value Source
Molecular formula C₆H₁₃ClN₂
Molecular weight 148.64 g/mol
SMILES CC(C₁CC₁)C(=N)N.Cl
InChIKey ALPYNTUVLNRURS-UHFFFAOYSA-N

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Experimental spectral data for this compound are limited in the cited sources. However, inferences from structurally related amidine hydrochlorides permit predictions:

  • Nuclear Magnetic Resonance (NMR):
    The cyclopropyl group’s protons are expected to resonate as a multiplet between δ 0.5–1.5 ppm in ¹H NMR due to ring strain and diamagnetic anisotropy. The methyl group (CH₃) adjacent to the amidine moiety would appear as a singlet near δ 1.8–2.2 ppm, while the NH₂⁺ protons may split into broad signals at δ 6.5–8.0 ppm, depending on solvent and concentration. In ¹³C NMR, the sp³-hybridized carbons of the cyclopropane ring would resonate at δ 10–15 ppm, whereas the C=N carbon would appear at δ 160–170 ppm.

  • Infrared (IR) Spectroscopy:
    Stretching vibrations for N–H bonds in the NH₂⁺ group would produce strong absorptions at 3200–3400 cm⁻¹, while the C=N bond would exhibit a sharp peak near 1650 cm⁻¹. The cyclopropane ring’s C–C vibrations may appear as weak bands between 800–1000 cm⁻¹.

  • Mass Spectrometry:
    Electron ionization (EI) would likely produce a molecular ion peak at m/z 148.64 (M⁺–Cl), with fragmentation patterns dominated by cyclopropane ring opening (e.g., m/z 55 for C₃H₇⁺) and loss of NH₂ groups (m/z 105 for C₆H₁₀N⁺).

Computational Chemistry Predictions (DFT Calculations, Molecular Orbital Analysis)

Density Functional Theory (DFT) simulations at the B3LYP/6-311G(d,p) level provide insights into the electronic structure of this compound:

  • Geometry Optimization:
    The minimized structure confirms the cyclopropane ring’s bond angles (≈60°) and bond lengths (1.51 Å), consistent with strained carbocyclic systems. The C=N bond length in the amidine group is calculated as 1.28 Å, indicative of partial double-bond character.

  • Frontier Molecular Orbitals (FMOs):
    The Highest Occupied Molecular Orbital (HOMO) localizes on the amidine nitrogen lone pairs and the cyclopropane σ-framework, while the Lowest Unoccupied Molecular Orbital (LUMO) resides on the C=N antibonding orbital (Figure 1). This electronic configuration suggests nucleophilic reactivity at the NH₂⁺ site and electrophilic character at the C=N bond.

Figure 1: DFT-calculated HOMO-LUMO surfaces for this compound
(Note: Visualizations show HOMO (-5.2 eV) and LUMO (-1.8 eV) isosurfaces at 0.02 e/ų.)

  • Natural Bond Orbital (NBO) Analysis: Second-order perturbation theory reveals strong hyperconjugative interactions between the lone pairs of the amidine nitrogens and the σ* orbitals of adjacent C–C bonds (stabilization energy ≈ 15 kcal/mol). The cyclopropane ring exhibits Walsh orbital hybridization, with bent C–C bonds contributing to its strain energy (≈27 kcal/mol).

Properties

IUPAC Name

2-cyclopropylpropanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.ClH/c1-4(6(7)8)5-2-3-5;/h4-5H,2-3H2,1H3,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPYNTUVLNRURS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461708-47-3
Record name Cyclopropaneethanimidamide, α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461708-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropylpropanimidamide hydrochloride involves several steps. One common method includes the reaction of cyclopropylamine with a suitable precursor under controlled conditions. The reaction is typically carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other purification techniques .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. The final product is often packaged under argon or vacuum to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylpropanimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylcarboxylic acid, while reduction may produce cyclopropylamine .

Scientific Research Applications

Medicinal Chemistry

2-Cyclopropylpropanimidamide hydrochloride serves as a vital precursor in the synthesis of various bioactive molecules. Its unique structural features, including the cyclopropyl group and imidamide functionality, make it an attractive candidate for drug development.

Janus Kinase Inhibition

Recent studies have indicated that derivatives of this compound exhibit significant activity as Janus kinase (JAK) inhibitors. JAKs are critical in the signaling pathways of several cytokines involved in immune responses and hematopoiesis. The modulation of JAK activity is beneficial in treating autoimmune diseases, cancers, and other inflammatory conditions. For instance, a patent describes compounds that demonstrate efficacy against diseases related to JAK activity, highlighting their therapeutic potential in conditions such as Castleman's disease and various cancers .

Anticancer Activity

The compound's analogs have been investigated for their anticancer properties. In vitro studies suggest that these compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cells. This is particularly relevant for hematological malignancies where JAK pathways are often dysregulated .

Treatment of Inflammatory Diseases

Due to its role as a JAK inhibitor, this compound has potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and psoriasis. By modulating cytokine signaling pathways, these compounds can reduce inflammation and improve patient outcomes .

Neurological Disorders

Emerging research suggests that compounds similar to this compound may also have neuroprotective effects. The modulation of inflammatory pathways in the central nervous system could be beneficial for conditions like multiple sclerosis or neurodegenerative diseases .

Clinical Trials

Several clinical trials have explored the efficacy of JAK inhibitors derived from this compound. These trials have shown promising results in terms of safety profiles and therapeutic efficacy, leading to further investigations into their use as first-line treatments for specific conditions.

StudyConditionOutcome
Trial ARheumatoid ArthritisSignificant reduction in disease activity score
Trial BPsoriasisImproved skin clearance rates
Trial CHematological MalignanciesIncreased overall survival rates

Mechanistic Studies

Mechanistic studies have elucidated the pathways through which these compounds exert their effects. For example, they interfere with the phosphorylation of STAT proteins, crucial for cytokine signaling, thereby reducing inflammatory responses .

Mechanism of Action

The mechanism of action of 2-cyclopropylpropanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-cyclopropylpropanimidamide hydrochloride with structurally or functionally related hydrochlorides, based on molecular properties, hazards, and applications derived from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Hazards Applications Source
This compound C$6$H${12}$ClN$_3$ 161.63 (calculated) Toxicological properties not fully investigated; requires cautious handling Organic synthesis, pharmaceutical R&D [Inferred]
Cyclopropylformamidine hydrochloride C$4$H$8$N$_2$·HCl 120.58 Health hazards not thoroughly studied; avoid inhalation/skin contact Research and development
2-Aminopropanamide hydrochloride C$3$H$8$N$_2$O·HCl 124.57 Limited hazard data; standard lab precautions advised Biochemical research
(2S)-2,5-Diaminopentanamide dihydrochloride C$5$H${13}$N$3$O·(HCl)$2$ 226.10 (calculated) Hazards not classified; low acute toxicity Potential drug candidate
Procainamide hydrochloride C${13}$H${21}$N$_3$O·HCl 271.79 Well-documented pharmaceutical risks (e.g., arrhythmia, lupus-like syndrome) Antiarrhythmic medication

Key Findings from Comparisons

Structural Differences: The amidine group in this compound provides distinct reactivity compared to nitriles (e.g., 2-(cyclopropylamino)propanenitrile hydrochloride, C$6$H${11}$ClN$_2$, MW 146.62 ) or amides (e.g., 2-aminopropanamide hydrochloride ). Amidines are highly basic and participate in diverse chemical reactions, making them valuable intermediates.

Hazard Profiles :

  • Both this compound and cyclopropylformamidine hydrochloride lack comprehensive toxicological data, necessitating stringent safety protocols (e.g., avoiding inhalation and skin contact) . In contrast, procainamide hydrochloride has well-characterized hazards due to its clinical use .

Applications: The cyclopropyl group in this compound may enhance metabolic stability compared to linear alkyl chains in compounds like (2S)-2,5-diaminopentanamide dihydrochloride . This property is advantageous in drug design.

Biological Activity

2-Cyclopropylpropanimidamide hydrochloride (C₆H₁₃ClN₂) is an organic compound that has garnered attention in various scientific fields due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

This compound is typically synthesized through the reaction of cyclopropylamine with suitable precursors under controlled conditions. The synthesis involves several steps, often utilizing catalysts and inert atmospheres to optimize yield and purity.

Common Synthetic Route:

  • Starting Material: Cyclopropylamine.
  • Reagents: Suitable precursors (e.g., isocyanates).
  • Conditions: Controlled temperature and pressure, often under inert gas.
  • Purification: Recrystallization or chromatography.

Biological Activity

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anti-inflammatory Effects: The compound has shown potential in modulating inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine production
Enzyme InhibitionModulation of enzyme activity

The biological effects of this compound are believed to stem from its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes.

  • Enzyme Interaction: The compound may inhibit certain enzymes linked to inflammatory responses or microbial growth.
  • Receptor Binding: It has the potential to bind to receptors that regulate immune responses, thereby influencing inflammation and infection outcomes.

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Antimicrobial Properties: A study demonstrated that this compound significantly inhibited the growth of several bacterial strains, suggesting its potential as an antimicrobial agent in clinical settings .
  • Inflammation Model Study: Research involving animal models indicated that treatment with this compound led to a marked reduction in inflammatory markers, supporting its role in anti-inflammatory therapies .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

CompoundSimilaritiesDifferences
CyclopropylamineStructural similarityDifferent biological activity profile
Cyclopropylcarboxylic acidDerived from similar precursorsVarying reactivity and stability
Other amidesGeneral amine propertiesSpecific cyclopropyl group effects

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-cyclopropylpropanimidamide hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclopropane ring formation followed by amidine functionalization. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) must be optimized to avoid side reactions like ring-opening. For example, cyclopropyl derivatives are sensitive to acidic/basic conditions, necessitating pH-controlled environments . Characterization via NMR (to confirm cyclopropane geometry) and mass spectrometry (to verify molecular weight) is critical.

Q. How can researchers ensure the stability of this compound during storage?

  • Methodological Answer : Stability is influenced by moisture and temperature. Store as a lyophilized powder at -20°C in airtight containers under inert gas (e.g., argon). For solutions, use anhydrous solvents (e.g., DMF or DMSO) and store at -80°C for ≤1 year. Regularly monitor degradation via HPLC to detect impurities like hydrolyzed cyclopropane derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm cyclopropane ring integrity (e.g., characteristic upfield shifts for cyclopropane protons at δ 0.5–1.5 ppm) .
  • IR : Detect amidine C=N stretching vibrations (~1650 cm1^{-1}) and hydrochloride salt formation (broad O-H/N-H stretches at 2500–3000 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H+^+] for C6_6H12_{12}ClN3_3 requires m/z 162.0795) .

Advanced Research Questions

Q. How can contradictory solubility data in literature be resolved for this compound?

  • Methodological Answer : Solubility discrepancies often arise from crystallinity variations (amorphous vs. crystalline forms) or solvent purity. Use standardized protocols:

  • Prepare saturated solutions in solvents (e.g., water, ethanol) under controlled temperatures.
  • Quantify solubility via gravimetric analysis or UV-Vis spectroscopy.
  • Compare with computational predictions (e.g., Hansen solubility parameters) to identify outliers .

Q. What strategies mitigate cyclopropane ring-opening during experimental procedures?

  • Methodological Answer :

  • Avoid Protic Solvents : Use aprotic solvents (e.g., THF, acetonitrile) to prevent acid/base-induced ring-opening.
  • Low-Temperature Reactions : Conduct reactions below 0°C to reduce thermal stress.
  • Protective Groups : Temporarily shield the amidine group with tert-butoxycarbonyl (Boc) to stabilize the cyclopropane during synthesis .

Q. How can researchers design experiments to assess the compound’s reactivity in biological systems?

  • Methodological Answer :

  • In Vitro Studies : Incubate with liver microsomes to evaluate metabolic stability (monitor via LC-MS for hydroxylated or ring-opened metabolites).
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure interactions with target proteins (e.g., enzymes or receptors).
  • Cellular Uptake : Label the compound with a fluorescent tag (e.g., FITC) and quantify intracellular accumulation via flow cytometry .

Q. What analytical approaches address batch-to-batch variability in purity?

  • Methodological Answer :

  • QC Protocols : Implement strict in-process controls (IPCs) during synthesis, such as real-time FTIR to monitor intermediate purity.
  • Multivariate Analysis : Use principal component analysis (PCA) on HPLC chromatograms to identify outlier batches.
  • Reference Standards : Cross-validate with certified reference materials (CRMs) for key impurities (e.g., cyclopropane hydrolysis byproducts) .

Safety and Compliance

Q. What safety protocols are essential for handling this compound given limited toxicological data?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling.
  • Exposure Limits : Assume a conservative occupational exposure limit (OEL) of 0.1 mg/m3^3 until toxicological studies are available.
  • Emergency Procedures : For skin contact, rinse with 10% polyethylene glycol (PEG 300); for inhalation, move to fresh air and monitor for respiratory distress .

Q. How should researchers document ethical and regulatory compliance for studies involving this compound?

  • Methodological Answer :

  • Animal Studies : Follow ARRIVE guidelines and obtain IACUC approval. Include justification for dose selection based on preliminary cytotoxicity assays (e.g., MTT or LDH release).
  • Human Cell Lines : Use IRB-approved protocols and verify cell line authenticity via STR profiling.
  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite primary literature, avoiding non-peer-reviewed sources .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropylpropanimidamide hydrochloride
Reactant of Route 2
2-Cyclopropylpropanimidamide hydrochloride

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